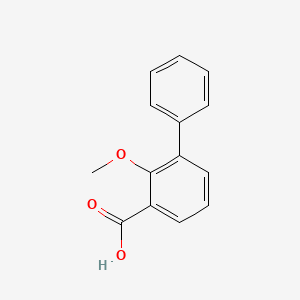

2-Methoxy-3-phenylbenzoic acid

Description

Overview of Substituted Benzoic Acid Derivatives in Chemical Sciences

Substituted benzoic acid derivatives represent a broad and significant class of organic compounds that are fundamental to various fields within the chemical sciences. The basic structure, a benzene (B151609) ring attached to a carboxylic acid group, can be modified with a wide array of functional groups at different positions on the ring. These substitutions profoundly influence the molecule's physical, chemical, and biological properties.

In medicinal chemistry, these derivatives are scaffolds for designing new therapeutic agents. The carboxylic acid group can interact with biological targets through hydrogen bonding and ionic interactions, while the substituents can modulate properties like solubility, lipophilicity, and metabolic stability. For instance, some substituted benzoic acids have been investigated as inhibitors for enzymes like tyrosinase and protein phosphatases. nih.govnih.gov

In materials science, substituted benzoic acids are utilized as building blocks for liquid crystals, polymers, and metal-organic frameworks (MOFs). The rigid aromatic core combined with the coordinating ability of the carboxylic acid group makes them ideal for creating structured materials with specific electronic and optical properties.

Current Research Landscape of Phenylbenzoic Acid Derivatives

Phenylbenzoic acid derivatives, a specific subset of substituted benzoic acids, are characterized by the presence of a phenyl group attached to the benzoic acid core. This biphenyl (B1667301) structure imparts a degree of conformational flexibility and extends the aromatic system, which can be crucial for biological activity and material properties.

Current research on phenylbenzoic acid derivatives is vibrant and diverse. In drug discovery, these compounds are being explored for a range of therapeutic applications. For example, derivatives are being designed and synthesized as potential inhibitors of enzymes such as cytosolic phospholipase A2α, which is involved in inflammatory processes. d-nb.info The biphenyl framework allows for the exploration of different substitution patterns to optimize interactions with target proteins. frontiersin.org

Furthermore, the synthesis of phenylbenzoic acid derivatives is an active area of investigation. Researchers are developing novel and efficient synthetic methodologies, such as Suzuki coupling reactions, to construct the biphenyl core. wehi.edu.auoc-praktikum.de These methods aim to provide access to a wider variety of derivatives for screening and application.

Scope and Significance of Scholarly Investigations on 2-Methoxy-3-phenylbenzoic Acid

This compound is a specific phenylbenzoic acid derivative that has garnered attention in academic research. Its structure features a methoxy (B1213986) group at the 2-position and a phenyl group at the 3-position of the benzoic acid ring. This particular arrangement of substituents creates a unique electronic and steric environment, influencing its chemical reactivity and potential applications.

Scholarly investigations into this compound often focus on its synthesis and its role as an intermediate in the preparation of more complex molecules. For instance, it can be a precursor or a metabolite in the study of larger, more complex compounds. nih.gov The presence of the methoxy and phenyl groups provides handles for further chemical transformations, making it a valuable building block in organic synthesis.

The compound's properties are also of interest. Spectroscopic and analytical data, such as NMR and mass spectrometry, are crucial for its characterization and for understanding its structural features. bldpharm.com While specific biological activities are not as extensively documented as for some other derivatives, its structural motifs are found in compounds with known biological relevance, suggesting potential avenues for future research.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 98496-27-6 bldpharm.com |

| Molecular Formula | C14H12O3 |

| Molecular Weight | 228.24 g/mol |

| IUPAC Name | This compound |

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-3-phenylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-13-11(10-6-3-2-4-7-10)8-5-9-12(13)14(15)16/h2-9H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWAQPRAAPLFHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20623674 | |

| Record name | 2-Methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98496-27-6 | |

| Record name | 2-Methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20623674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methoxy 3 Phenylbenzoic Acid and Its Analogs

Direct Synthetic Routes to 2-Methoxy-3-phenylbenzoic Acid

The direct synthesis of this compound can be achieved through carefully planned preparative strategies and regioselective approaches, ensuring the precise placement of the methoxy (B1213986) and phenyl groups on the benzoic acid core.

Preparative Strategies from Precursors

The synthesis of this compound can commence from various precursors. One common strategy involves the use of substituted benzoic acids that undergo coupling reactions to introduce the phenyl group at the desired position. For instance, a Suzuki-Miyaura coupling reaction between a halogenated 2-methoxybenzoic acid derivative and a phenylboronic acid can be employed. A specific example is the reaction of 3-bromo-2-methylbenzoic acid with a phenyl-substituted boric acid or borate, which yields 3-phenyl-2-methylbenzoic acid. This intermediate can then be further modified to introduce the methoxy group. google.com

Another approach starts from simpler, commercially available building blocks. For example, 2-methyl-3-phenylmethanol can be prepared by the reduction of 3-phenyl-2-methylbenzoic acid, which itself is synthesized via a Suzuki coupling reaction. google.com These precursor-based strategies offer flexibility in accessing a range of analogs by simply varying the starting materials.

Regioselective Synthesis Approaches

Regioselectivity is a critical aspect of synthesizing this compound to ensure the correct isomeric product. The strategic placement of directing groups on the aromatic rings of the precursors is key to controlling the regiochemical outcome of the coupling reactions. For example, in the Suzuki-Miyaura coupling, the positions of the boronic acid and the halide on the respective aromatic rings dictate the final arrangement of the substituents. libretexts.orgorganic-chemistry.org

The synthesis of related structures, such as 3-phenylbenzoic acid from 3-iodobenzoic acid and benzeneboronic acid, highlights the precision of these coupling methods. oc-praktikum.de Similarly, the synthesis of various substituted biaryl compounds relies on the careful selection of precursors and reaction conditions to achieve the desired regioselectivity. nih.gov

Chemical Transformations and Derivatization of this compound Scaffolds

Once the this compound scaffold is obtained, it can be further modified through various chemical transformations to generate a diverse library of derivatives. These reactions primarily target the carboxylic acid moiety and the aromatic rings.

Amidation and Esterification Reactions

The carboxylic acid group of this compound is a versatile handle for derivatization. Amidation, the reaction with an amine to form an amide, and esterification, the reaction with an alcohol to form an ester, are common transformations.

Amidation can be achieved by activating the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with an amine. researchgate.net Direct amidation methods using catalysts are also being explored to improve atom economy. researchgate.netrsc.org These reactions allow for the introduction of a wide range of amine-containing fragments, leading to diverse amide derivatives.

Esterification is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. byjus.com For instance, the esterification of 3-phenylbenzoic acid with methanol (B129727) in the presence of sulfuric acid yields the corresponding methyl ester. researchgate.net The choice of alcohol determines the nature of the resulting ester. Research has also explored the use of diazodiphenylmethane (B31153) for the esterification of related benzoic acid derivatives. rsc.org

| Reaction Type | Reagents | Product |

| Amidation | Carboxylic acid, Amine, Activating agent or Catalyst | Amide |

| Esterification | Carboxylic acid, Alcohol, Acid catalyst | Ester |

Carbon-Carbon Coupling Reactions for Biphenyl (B1667301) Derivatives (e.g., Suzuki-Miyaura)

The this compound scaffold can be further elaborated through carbon-carbon coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.orgorganic-chemistry.org This powerful reaction allows for the formation of new carbon-carbon bonds between the aromatic rings of the benzoic acid derivative and various coupling partners.

For example, if the phenyl ring or the benzoic acid ring contains a halide or a triflate group, it can undergo a Suzuki-Miyaura reaction with a boronic acid or ester. This enables the synthesis of more complex biaryl and polyaryl structures. The reaction is catalyzed by palladium complexes and requires a base to activate the boronic acid. libretexts.orgorganic-chemistry.orgmdpi.com The versatility of the Suzuki-Miyaura coupling has made it a cornerstone in the synthesis of a vast array of biphenyl derivatives with diverse substitution patterns. nih.govmdpi.com

| Catalyst System | Substrates | Key Features |

| Palladium complexes with phosphine (B1218219) ligands | Aryl halides/triflates and Arylboronic acids | High efficiency, good functional group tolerance |

| Nickel-based catalysts | Aryl methyl ethers and Boronic esters | Greener alternative for certain substrates |

Intramolecular Cyclization and Lactonization Pathways

The structure of this compound and its derivatives allows for intramolecular reactions, leading to the formation of cyclic compounds. Intramolecular cyclization can occur through various mechanisms, often promoted by catalysts or specific reagents.

Lactonization , the intramolecular formation of an ester (a lactone), is a key transformation. For 2-arylbenzoic acids, oxidative cyclization can lead to the formation of dibenzopyranones. thieme-connect.compku.edu.cn This can be achieved using various oxidants and catalysts. pku.edu.cn For instance, N-iodosuccinimide (NIS) can mediate the oxidative lactonization of 2-arylbenzoic acids under metal-free conditions. thieme-connect.com Anodic oxidation offers another sustainable approach to this cyclization. pku.edu.cn

The presence of other functional groups on the scaffold can lead to different cyclization pathways. For example, a side chain with a double bond can undergo intramolecular cyclization to form dihydrobenzofuran derivatives, often catalyzed by transition metals like copper or silver. researchgate.netresearchgate.net These cyclization reactions are valuable for constructing complex heterocyclic systems embedded within the biphenyl framework.

| Cyclization Type | Key Reagents/Conditions | Product Type |

| Oxidative Lactonization | N-Iodosuccinimide (NIS) or Anodic oxidation | Dibenzopyranone |

| Intramolecular Hydroalkoxylation | Transition metal catalysts (e.g., Cu, Ag) | Dihydrobenzofuran derivatives |

Formation of Organophosphorus Derivatives

The direct conversion of carboxylic acids into organophosphorus compounds represents a significant advancement in synthetic chemistry, moving beyond traditional reliance on organohalides. Recent methodologies have established metal-free pathways to achieve this transformation, offering high efficiency and selectivity.

One innovative approach involves the selective conversion of carboxylic acids into compounds containing a P-C-O-P motif through bisphosphorylation, or into benzyl (B1604629) phosphorus compounds via deoxyphosphorylation. researchgate.netnih.gov This strategy utilizes the carboxylic acid as an alkyl source, enabling a practical route to value-added organophosphorus products. researchgate.netnih.gov The reaction is notable for its wide substrate scope and high degree of chemo-selectivity, even allowing for the late-stage modification of complex active pharmaceutical ingredients. researchgate.net

For instance, the reaction of various benzoic acid derivatives with H-phosphine oxides can be promoted to yield bisphosphorylated products. This transformation demonstrates that both electron-donating and electron-withdrawing groups on the aromatic ring are well-tolerated. researchgate.net Similarly, deoxyphosphorylation can be achieved to furnish benzyl phosphorus compounds in high yields. researchgate.net While direct examples using this compound are not explicitly detailed, the general applicability of these methods to a wide range of benzoic acids suggests their potential for synthesizing organophosphorus derivatives of the target compound. researchgate.netnih.gov

Another relevant method involves the reaction of benzoic acid derivatives with (N-isocyanimino)triphenylphosphorane, which proceeds smoothly at room temperature to produce 2-aryl-1,3,4-oxadiazole derivatives in high yields. researchgate.net This reaction offers a different pathway for incorporating phosphorus-containing reagents to build heterocyclic systems from carboxylic acid precursors. researchgate.net

Table 1: Illustrative Reactions for the Formation of Organophosphorus Derivatives from Benzoic Acid Analogs

| Starting Carboxylic Acid | Phosphorus Reagent | Reaction Type | Key Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Benzoic Acid | Diphenylphosphine oxide | Bisphosphorylation | Boc₂O, Et₃N, NaH₂PO₂, 110 °C | P-C-O-P Motif Compound | researchgate.net |

| 4-Methylbenzoic Acid | Diphenylphosphine oxide | Deoxyphosphorylation | Boc₂O, NaH₂PO₂, THF/cyclohexane, 110 °C | Benzyl Phosphorus Compound | researchgate.net |

| Various Benzoic Acids | (N-isocyanimino)triphenylphosphorane | Oxadiazole Formation | Room Temperature | 2-Aryl-1,3,4-oxadiazole | researchgate.net |

| Aromatic Esters (from acids) | Phosphine oxides/phosphates | Decarbonylative C-P Coupling | Ni-catalyst, dcypt ligand | Aryl Phosphorus Compound | acs.org |

Functional Group Interconversions on the Methoxy and Phenyl Moieties

Functional group interconversions (FGIs) are fundamental to organic synthesis, allowing for the strategic modification of molecules like this compound to create a diverse range of analogs. solubilityofthings.com These transformations can target the methoxy group, the phenyl rings, or the carboxylic acid function itself.

On the Methoxy Moiety: The methoxy group (-OCH₃) is a common target for interconversion. The most typical transformation is its cleavage to a hydroxyl group (-OH). This demethylation is commonly achieved using strong protic acids such as hydrobromic acid (HBr) or potent Lewis acids like boron tribromide (BBr₃). The resulting phenol (B47542) can then be used in subsequent reactions, such as re-alkylation with different alkyl halides to introduce novel ether functionalities.

On the Phenyl Moieties: The two phenyl rings of the biphenyl core structure are susceptible to electrophilic aromatic substitution, including nitration, halogenation, and sulfonation. rsc.org The regiochemical outcome of such substitutions is dictated by the directing effects of the existing substituents. The methoxy group is a powerful ortho-, para-director, while the carboxylic acid group is a meta-director. This interplay governs the position of any new substituent on the aromatic framework. For instance, nitration of the parent ring would likely be directed to the positions ortho and para to the methoxy group, while considering the meta-directing influence of the carboxyl group.

On the Carboxylic Acid Moiety: The carboxylic acid group is one of the most versatile functional groups for interconversion. solubilityofthings.com

Esterification: It can be readily converted to its corresponding methyl or ethyl ester through reaction with the respective alcohol under acidic catalysis (e.g., H₂SO₄). researchgate.net

Amidation: Reaction with amines, often activated by coupling agents or after conversion to an acyl chloride (using reagents like thionyl chloride, SOCl₂), yields various amides. researchgate.net

Reduction: The carboxylic acid can be reduced to a primary alcohol (a benzyl alcohol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄). solubilityofthings.com

Table 2: Summary of Potential Functional Group Interconversions for this compound

| Target Moiety | Transformation | Typical Reagents | Product Functional Group | Reference Principle |

|---|---|---|---|---|

| Methoxy | Ether Cleavage | BBr₃, HBr | Hydroxyl (Phenol) | mit.edu |

| Phenyl Rings | Nitration | HNO₃, H₂SO₄ | Nitro | solubilityofthings.com |

| Carboxylic Acid | Esterification | Methanol, H₂SO₄ | Methyl Ester | researchgate.net |

| Carboxylic Acid | Amidation | Amine, Coupling Agent or SOCl₂ | Amide | researchgate.net |

| Carboxylic Acid | Reduction | LiAlH₄ | Primary Alcohol | solubilityofthings.com |

Synthesis of Complex Polycyclic (Hetero)aromatic Systems

The biphenyl scaffold of this compound is an excellent starting point for the construction of larger, more complex polycyclic aromatic hydrocarbons (PAHs) and their heterocyclic analogs. These larger systems are of significant interest in materials science and medicinal chemistry. ccspublishing.org.cn

A prominent strategy involves the intramolecular cyclization of 2-arylbenzoic acids to form dibenzopyranones, which are lactone-containing polycyclic systems. thieme-connect.com This transformation can be achieved through several methods:

Oxidative C-O Bond Formation: A metal-free approach utilizes N-iodosuccinimide (NIS) as an oxidant to mediate a radical oxidative cyclization. This method is practical due to its mild conditions and tolerance for a wide range of functional groups on the aryl rings. thieme-connect.com Substrates bearing electron-donating groups, such as methoxy, generally provide higher yields. thieme-connect.com

Electrochemical Cyclization: Anodic oxidation, a form of Kolbe electrolysis, provides another route for the intramolecular C-H functionalization/C-O bond formation, leading to the dibenzopyranone core. pku.edu.cn

Another powerful method for expanding the aromatic system is through intermolecular annulation reactions with alkynes to build a third aromatic ring, yielding phenanthrene (B1679779) derivatives. ccspublishing.org.cn Palladium-catalyzed [4+2] benzannulation reactions between a 2-arylbenzoic acid and an alkyne are a direct method for constructing polyfunctionalized phenanthrenes. ccspublishing.org.cn While this often involves decarboxylation, it highlights the utility of the 2-arylbenzoic acid structure as a precursor to complex PAHs. ccspublishing.org.cn Similar annulations have been developed using various transition metals like iron, iridium, and rhodium with related biphenyl substrates. ccspublishing.org.cnacs.org

Table 3: Examples of Cyclization Reactions to Form Polycyclic Systems from 2-Arylbenzoic Acids

| Starting Material | Reaction Type | Key Reagents/Catalyst | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-Phenylbenzoic acid | Electrochemical Oxidative Cyclization | Anodic oxidation, HFIP | 6H-Benzo[c]chromen-6-one | 88% | pku.edu.cn |

| 2-(4-Methoxyphenyl)benzoic acid | NIS-Mediated Oxidative Lactonization | NIS, MeCN, 80 °C | 3-Methoxy-6H-benzo[c]chromen-6-one | 89% | thieme-connect.com |

| 2-(4-Chlorophenyl)benzoic acid | NIS-Mediated Oxidative Lactonization | NIS, MeCN, 80 °C | 3-Chloro-6H-benzo[c]chromen-6-one | 75% | thieme-connect.com |

| 2-Arylbenzoic acids | Pd-Catalyzed Annulation with Alkynes | Pd(OAc)₂, Acridine | Phenanthrene Derivatives | Moderate-Good | ccspublishing.org.cnacs.org |

Structure Activity Relationship Sar Studies and Rational Molecular Design of 2 Methoxy 3 Phenylbenzoic Acid Derivatives

Elucidation of Key Pharmacophoric Elements in Benzoic Acid Scaffolds

The biological activity of benzoic acid derivatives is fundamentally linked to specific structural features, known as pharmacophoric elements, that interact with biological targets. The benzoic acid core itself presents key features for molecular interactions. iomcworld.com

The primary pharmacophoric elements of a benzoic acid scaffold include:

The Carboxylic Acid Group: This group is a crucial feature. It is a moderate hydrogen bond acceptor and donor, allowing it to form interactions with polar amino acid residues in the active sites of enzymes or receptors. iomcworld.com The acidity of this group, and thus its ionization state at physiological pH, can be critical for binding. For instance, in some contexts, the carboxylate anion is essential for high inhibitory activity. nih.gov In the case of tyrosinase inhibitors, the carboxylic acid group can chelate with cupric ions in the enzyme's active site. nih.gov

The Aromatic Ring: The benzene (B151609) ring acts as a hydrophobic scaffold and can engage in various non-covalent interactions. nih.gov These include π-π stacking interactions with aromatic amino acid residues like phenylalanine and hydrophobic interactions with nonpolar residues. nih.gov The electronic properties of the ring, influenced by its substituents, are also vital. libretexts.org

Pharmacophore modeling studies on various benzoic acid derivatives have identified the importance of hydrogen bond acceptors, hydrogen bond donors, and lipophilic centers for specific biological activities like antibacterial action. researchgate.net The spatial arrangement of these features defines the pharmacophore and is essential for a molecule's ability to bind to its target.

Positional and Substituent Effects on Biological Potency and Selectivity

The biological potency and selectivity of benzoic acid derivatives are highly sensitive to the nature and position of substituents on the phenyl ring. Structure-activity relationship (SAR) studies systematically explore these effects to optimize a compound's activity.

The "ortho effect" is a well-documented phenomenon where nearly all ortho-substituents, whether electron-donating or electron-withdrawing, increase the acid strength of benzoic acid. libretexts.orgbyjus.com This is often attributed to a combination of steric and electronic factors, where the ortho-substituent forces the carboxyl group out of the plane of the benzene ring, which can influence its interaction with a target. vedantu.comquora.com

In contrast, substituents at the meta and para positions influence acidity and reactivity based on their electronic properties. Electron-withdrawing groups (e.g., -NO₂) tend to increase acidity by stabilizing the carboxylate anion, while electron-donating groups (e.g., -OCH₃) decrease acidity. libretexts.orglibretexts.org

A study on 3-(adenosylthio)benzoic acid derivatives as inhibitors of SARS-CoV-2 nsp14 methyltransferase provides a clear example of these effects. nih.gov The parent compound, 3-(adenosylthio)benzoic acid (2a), was systematically modified. The research demonstrated that:

Introduction of a chloro, bromo, methoxy (B1213986), or phenyl group at the 2-position (ortho to the carboxyl group) of the benzoic acid ring resulted in an 8- to 9-fold increase in inhibitory potency compared to the parent compound. nih.govmdpi.com

Conversely, placing a chloro group at the 4-position (para) led to an 8-fold reduction in potency. nih.govmdpi.com

A phenyl group at the 3-position was also found to be beneficial for activity in a related series. nih.gov

Table 1: Inhibitory Activities of 3-(Adenosylthio)benzoic Acid Derivatives against SARS-CoV-2 nsp14

| Compound | R2 Substituent | R4 Substituent | IC₅₀ (nM) for nsp14 | Fold Change vs. 2a |

|---|---|---|---|---|

| 2a | H | H | 130 ± 10 | 1.0 |

| 10a | Cl | H | 16 ± 2 | ~8.1x increase |

| 10c | Br | H | 14 ± 2 | ~9.3x increase |

| 10d | OMe | H | 15 ± 2 | ~8.7x increase |

| 10e | Ph | H | 15 ± 2 | ~8.7x increase |

| 10b | H | Cl | 1100 ± 200 | ~8.5x decrease |

Data sourced from a study on SARS-CoV-2 nsp14 methyltransferase inhibitors. nih.govmdpi.com

Similarly, in studies of phenylbenzoic acid (PBA) isomers as mushroom tyrosinase inhibitors, the position of the phenyl group was critical. nih.govtandfonline.com 3-Phenylbenzoic acid was the most potent inhibitor among the isomers. tandfonline.com Further substitution on the second phenyl ring also modulated activity; for instance, 4'-hydroxylation of 2-PBA introduced inhibitory activity where none existed before, while the same modification slightly decreased the potent activity of 3-PBA. nih.gov These findings underscore that there is no single rule for substituent effects; the optimal substitution pattern is highly dependent on the specific biological target.

Rational Design Principles for Modulating Biological Activity through Structural Modifications

Rational drug design leverages the understanding of SAR to purposefully engineer molecules with improved potency, selectivity, and pharmacokinetic properties. researchgate.net For benzoic acid derivatives, this involves several key principles.

One primary strategy is the bioisosteric replacement of the carboxylic acid group. Bioisosteres are functional groups with similar physical or chemical properties that can be interchanged to modulate a molecule's characteristics without drastically altering its binding mode. researchgate.net For example, replacing a carboxylic acid with a tetrazole or sulfonamide group can alter a compound's acidity, solubility, and metabolic stability, potentially improving cell membrane permeability. mdpi.com This approach was explored in the design of SARS-CoV-2 nsp14 inhibitors to see if other hydrogen bond donors or acceptors could effectively interact with polar amino acids in the target's binding site. mdpi.com In another instance, 4-pyridone-3-carboxylic acid was successfully used as a bioisostere for benzoic acid, yielding compounds with similar enzyme-inhibitory activity but improved cell growth-inhibitory effects. nih.gov

Another principle is structure-based drug design , which uses the three-dimensional structure of the target protein to guide modifications. acs.orgresearchgate.net If the crystal structure of a protein-inhibitor complex is known, designers can introduce substituents that form additional favorable interactions (e.g., van der Waals, hydrogen bonds) with the protein. mdpi.com For example, in the design of nsp14 inhibitors, docking studies showed that substituents at the 2-position of the benzoic acid ring could fill a subpocket, forming additional van der Waals interactions and thus increasing potency. mdpi.com

Finally, scaffold modification involves altering the core structure itself. This can mean changing the substitution pattern or even replacing the aromatic ring with a different heterocyclic system to improve properties or explore new binding interactions. nih.gov However, replacing the aromatic system of benzoic acid with rings like pyridine (B92270) or oxazole (B20620) can sometimes greatly reduce activity, highlighting the critical role of the phenyl ring in certain contexts. nih.gov In some cases, extending a substituent from the core can be advantageous. For example, a novel spiro[3.3]hept-5-ene was designed to extend a carboxylic acid further from a triterpenoid (B12794562) core, successfully emulating a benzoic acid moiety from both a potency and pharmacokinetic perspective. nih.gov

Computational Approaches to SAR Elucidation and Predictive Modeling

Computational chemistry has become an indispensable tool in modern drug discovery, providing powerful methods to understand SAR and predict the activity of novel compounds before their synthesis. dergipark.org.tr

Molecular Docking is a prominent computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.gov For phenylbenzoic acid derivatives, docking studies have been used to visualize how these inhibitors fit into the active site of enzymes like mushroom tyrosinase. nih.gov These simulations can reveal key interactions, such as the chelation of copper ions by the carboxylic acid group and π-π interactions between the biphenyl (B1667301) system and aromatic amino acid residues like Phe264. nih.gov Docking can also explain why certain modifications are detrimental; for instance, a 2-phenyl group on a benzene ring was predicted to be too bulky for the target's binding pocket, explaining its decreased activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a mathematical approach that correlates the chemical properties of a series of compounds with their biological activities. dergipark.org.trnih.gov 2D-QSAR models can identify critical physicochemical parameters, such as hydrophobicity and electronic properties, that influence a molecule's potency. dergipark.org.tr Studies on benzoylaminobenzoic acid derivatives revealed that inhibitory activity increased with greater hydrophobicity, molar refractivity, and aromaticity. nih.gov 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA), go further by analyzing the 3D properties of molecules (steric and electrostatic fields) to explain their activity. researchgate.net These models generate contour maps that highlight regions where bulky groups or specific electrostatic charges would be favorable or unfavorable for activity, providing a visual guide for designing more potent inhibitors. dergipark.org.tr

Together, these computational approaches allow researchers to screen virtual libraries of compounds, prioritize synthetic targets, and generate hypotheses about drug-receptor interactions, significantly accelerating the process of rational drug design. tandfonline.com

Biological Activities and Mechanisms of Action of 2 Methoxy 3 Phenylbenzoic Acid Derivatives in Vitro Research

Enzyme Inhibitory Profiles

The therapeutic potential of many compounds stems from their ability to selectively inhibit enzymes that are crucial for the progression of diseases. Research into 2-methoxy-3-phenylbenzoic acid derivatives has revealed inhibitory activity against several important enzyme classes.

Methyltransferases (MTases) are enzymes that play a vital role in viral replication by modifying viral RNA, making them an attractive target for antiviral drug development. nih.govrsc.org The SARS-CoV-2 nonstructural protein 14 (Nsp14) is a guanine-N7-methyltransferase essential for viral RNA capping, a process required for the translation of viral proteins and evasion of the host immune system. nih.govnih.gov

In a structure-guided design of 3-(adenosylthio)benzoic acid derivatives as inhibitors of SARS-CoV-2 Nsp14, modifications to the benzoic acid ring were found to significantly impact inhibitory potency. nih.gov The introduction of a methoxy (B1213986) group at the 2-position of the benzoic acid ring was well-tolerated and resulted in a compound with an 8-fold increase in potency compared to the parent compound, 3-adenosylthiobenzoic acid. nih.gov Specifically, the 2-methoxy derivative demonstrated potent, subnanomolar inhibitory activity. nih.gov Docking studies suggest that these derivatives can act as bisubstrate inhibitors, occupying both the S-adenosyl-methionine (SAM) and mRNA-binding sites of the Nsp14 enzyme. nih.govnih.gov

Table 1: In Vitro Inhibitory Activity of Benzoic Acid Derivatives against SARS-CoV-2 Nsp14 MTase

| Compound | Substitution on Benzoic Acid Ring | Nsp14 IC₅₀ (nM) | Fold Improvement vs. Parent Compound |

|---|---|---|---|

| Parent Compound (2a) | None | 1040 ± 190 | 1x |

| Derivative 10a | 2-Chloro | 130 ± 10 | 8x |

| Derivative 10c | 2-Bromo | 120 ± 20 | 8.7x |

| Derivative 10d | 2-Methoxy | 130 ± 10 | 8x |

| Derivative 10e | 2-Phenyl | 110 ± 10 | 9.5x |

| Derivative 10b | 4-Chloro | 8000 ± 1000 | 0.13x |

Data sourced from a study on 3-(adenosylthio)benzoic acid derivatives. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. researchgate.netnih.gov Inhibiting VEGFR-2 is a validated strategy in cancer therapy. researchgate.netwikipedia.org

While direct studies on this compound are limited, research on structurally similar 3-phenoxybenzoic acid derivatives has demonstrated significant VEGFR-2 inhibitory activity. researchgate.netresearchgate.net These compounds were designed as antiproliferative agents with the specific goal of targeting cancer cells by inhibiting VEGFR-2 tyrosine kinase. researchgate.netresearchgate.net For example, a hydrazine-1-carboxamide derivative of 3-phenoxybenzoic acid, compound 4b, exhibited an EC₅₀ value against VEGFR-2 kinase activity that was comparable to the standard inhibitor, sorafenib. researchgate.net Another potent inhibitor, SKLB1002, derived from quinazoline, specifically inhibits VEGFR-2 tyrosine kinase activity and subsequently blocks the phosphorylation of downstream signaling proteins. nih.gov These findings suggest that the phenylbenzoic acid scaffold is a promising pharmacophore for developing VEGFR-2 inhibitors.

The benzoic acid scaffold has been explored for its inhibitory potential against other enzyme systems relevant to disease.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of DNA precursors and is a key target in the treatment of cancer and infectious diseases. diva-portal.org Research into antifolates has involved the synthesis of various phenylbenzoic acid derivatives to explore their inhibitory activity. diva-portal.org

Dihydroorotate Dehydrogenase (DHODH): This enzyme is involved in the de novo synthesis of pyrimidines and is a target for treating autoimmune diseases like multiple sclerosis and cancer. google.com A patent for DHODH inhibitors includes 2-methoxy-4-phenylbenzoic acid among the described chemical compounds. google.com

Cholinesterases: In the search for treatments for neurodegenerative diseases, various heterocyclic derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down neurotransmitters. researchgate.netmdpi.com

Modulation of Cellular Processes

Beyond direct enzyme inhibition, this compound derivatives and related compounds have been shown to affect fundamental cellular processes, particularly those involved in cancer progression, such as cell proliferation and programmed cell death.

Derivatives based on phenylbenzoic acid and related structures have demonstrated significant antiproliferative activity against a panel of human cancer cell lines in vitro. researchgate.netresearchgate.netnih.gov The primary mechanism for this activity is often linked to the inhibition of tyrosine kinases like VEGFR-2 and EGFR, which disrupts signaling pathways essential for cancer cell growth and survival. researchgate.netresearchgate.net

Studies on 3-phenoxybenzoic acid derivatives revealed potent cytotoxic activity against HeLa (cervical cancer), HepG2 (hepatocellular carcinoma), and DLD1 (colorectal adenocarcinoma) cell lines. researchgate.net The most potent compound in one study, a carboxamide derivative (4b), had the lowest IC₅₀ against HeLa cells. researchgate.net Analysis of the cell cycle revealed that this compound induced cell cycle arrest at the G2/M phase, preventing the cells from proceeding to mitosis and thus halting proliferation. researchgate.netresearchgate.net

Table 2: In Vitro Antiproliferative Activity of Phenyl-substituted Acid Derivatives against Human Cancer Cell Lines

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3-Phenoxybenzoic Acid Carboxamide (4b) | HeLa | 1.1 ± 0.09 | researchgate.net |

| 3-Phenoxybenzoic Acid Carboxamide (4b) | DLD1 | 1.4 ± 0.11 | researchgate.net |

| 3-Phenoxybenzoic Acid Carboxamide (4b) | HepG2 | 1.7 ± 0.12 | researchgate.net |

| 2-oxo-3-phenylquinoxaline (7j) | HCT-116 | 26.75 µg/mL | nih.gov |

| Indole Carbothioamide (4a) | HCT-116 | 1.3 ± 0.1 | researchgate.net |

| Indole Oxadiazole (6c) | HeLa | 1.4 ± 0.1 | researchgate.net |

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells. nih.gov Derivatives of phenylbenzoic acid have been shown to trigger this process through defined molecular pathways. researchgate.netresearchgate.net

Treatment of cancer cells with these derivatives leads to a significant increase in the proportion of apoptotic cells. researchgate.net This is often achieved through the activation of caspases, which are the core executioners of the apoptotic process. nih.gov Studies have demonstrated the activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3 following treatment with these compounds. nih.govresearchgate.netnih.gov The activation of caspase-8 is indicative of the extrinsic (death receptor-mediated) pathway, while caspase-9 activation points to the intrinsic (mitochondrial) pathway. nih.govnih.gov In several studies involving related compounds, the extrinsic pathway was identified as the primary mechanism, marked by the upregulation of death receptors like DR5 and FAS. nih.govresearchgate.net Morphological changes characteristic of apoptosis, such as nuclear disintegration and chromatin fragmentation, have also been observed in treated cells. nih.gov

Influence on Cell Cycle Progression

Derivatives of benzoic acid, including those with methoxy and phenyl substitutions, have been investigated for their effects on the cell cycle of various cancer cell lines in vitro. Research into compounds structurally related to this compound, such as 3-phenoxybenzoic acid derivatives, has revealed significant cytotoxic activity and the ability to influence cell cycle progression.

For instance, a series of novel carbothioamide and carboxamide derivatives of 3-phenoxybenzoic acid were synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines, including colorectal adenocarcinoma (DLD1), cervical cancer (HeLa), and hepatocellular carcinoma (HepG2). researchgate.net Flow cytometry analysis of the most potent compounds demonstrated an ability to induce cell cycle arrest, a critical mechanism for inhibiting cancer cell proliferation. researchgate.netresearchgate.net This effect is often a precursor to apoptosis, or programmed cell death.

Similarly, 2-methoxyestradiol, a compound bearing a methoxy group, has been shown to cause an accumulation of cells in the G2/M phase of the cell cycle in esophageal carcinoma cells. nih.gov This blockage prevents the cells from dividing and proliferating. nih.gov The antimitotic effects were confirmed by observing hallmarks of apoptosis, such as cell shrinkage and chromatin hypercondensation. nih.gov While not direct derivatives of this compound, these findings suggest that the presence of a methoxy group on a phenyl ring structure can be a key feature for compounds that disrupt the cell cycle in cancerous cells.

The mechanism often involves the disruption of microtubule formation, which is essential for the mitotic spindle assembly required for cell division. nih.gov Research on methoxyflavone analogs further supports the role of the methoxy group in promoting cytotoxic activity in various cancer cell lines by targeting proteins involved in cell cycle regulation. mdpi.com

Table 1: In Vitro Effects of Benzoic Acid Derivatives on Cell Cycle Progression

| Compound Type | Cell Line(s) | Observed Effect on Cell Cycle | Reference |

|---|---|---|---|

| 3-Phenoxybenzoic acid derivatives | DLD1, HeLa, HepG2 | Induction of cell cycle arrest | researchgate.netresearchgate.net |

| 2-Methoxyestradiol | Esophageal carcinoma (WHCO3) | G2/M phase arrest | nih.gov |

| Methoxyflavone analogs | Various cancer cell lines | Cytotoxic activity targeting cell cycle proteins | mdpi.com |

Receptor Modulation (e.g., Dopamine (B1211576) Receptor Antagonism, mGlu(2) Receptor Positive Allosteric Modulation)

The structural motif of this compound suggests potential interactions with various receptors, a field of active investigation for therapeutic applications.

Dopamine Receptor Antagonism: Derivatives of 3,4-dihydroquinolin-2(1H)-one, which can be conceptually related to bicyclic structures incorporating a phenyl ring, have been synthesized and evaluated as potential modulators of the dopamine D2 receptor (D2R). nih.gov The dopamine receptors, particularly the D2-like family (D2, D3, and D4), are crucial targets in the treatment of neuropsychiatric disorders. nih.gov In vitro studies are essential to determine the binding affinity and functional activity of new compounds at these receptors. While direct studies on this compound derivatives are not extensively documented in this context, the general principles of structure-activity relationships for D2R ligands often involve aromatic rings and specific substitution patterns that influence binding.

mGlu(2) Receptor Positive Allosteric Modulation: Metabotropic glutamate (B1630785) receptor 2 (mGlu2) is a promising target for the treatment of central nervous system disorders, including anxiety and schizophrenia. nih.govgoogle.com Positive allosteric modulators (PAMs) of mGlu2 are of particular interest as they can enhance the receptor's response to the endogenous ligand, glutamate, offering a more nuanced modulation of receptor activity. nih.govnih.gov

Research has identified that mGlu2 PAMs often bind to a site within the seven-transmembrane (7TM) domain of the receptor. nih.govresearchgate.net The binding of these modulators can be influenced by the presence of glutamate, indicating a cooperative relationship. researchgate.net While specific derivatives of this compound have not been highlighted as mGlu2 PAMs in the reviewed literature, the exploration of novel chemical scaffolds for mGlu2 modulation is an ongoing area of drug discovery. researchgate.netresearchgate.net For example, studies on tetrahydroisoquinoline-based compounds have shown that substitutions on the phenyl ring systems are critical for their activity as positive allosteric modulators of specific NMDA receptor subtypes, which are also glutamate receptors. nih.gov This underscores the importance of the arrangement of aromatic rings and substituents for receptor modulation.

Table 2: Receptor Modulation by Structurally Related Compound Classes (In Vitro)

| Compound Class | Receptor Target | Type of Modulation | Reference |

|---|---|---|---|

| 3,4-Dihydroquinolin-2(1H)-one derivatives | Dopamine D2 Receptor (D2R) | Potential Modulators | nih.gov |

| Various novel chemical scaffolds | Metabotropic Glutamate Receptor 2 (mGlu2) | Positive Allosteric Modulation (PAM) | nih.govgoogle.comnih.govresearchgate.net |

| Tetrahydroisoquinoline derivatives | NMDA Receptors (GluN2C/2D) | Positive Allosteric Modulation | nih.gov |

Computational Chemistry and Advanced Molecular Modeling for 2 Methoxy 3 Phenylbenzoic Acid Research

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and reactivity of molecules like 2-Methoxy-3-phenylbenzoic acid. These methods can accurately predict a range of molecular descriptors that are crucial for understanding its behavior in a biological environment.

Molecular Docking Simulations to Investigate Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the potential mechanism of action of this compound and for identifying its likely biological targets. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their predicted binding affinity.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While quantum chemical calculations provide a static picture of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape of this compound in a simulated biological environment, such as in solution.

For biphenyl (B1667301) systems, MD simulations are particularly useful for studying the rotational dynamics around the central carbon-carbon bond and the influence of the solvent on the conformational equilibrium. The simulations can provide information on the free energy profile of the aryl-aryl torsion, revealing the most stable conformations and the barriers to interconversion in a dynamic context. By analyzing the trajectory of an MD simulation, one can understand how the flexibility of the biphenyl scaffold of this compound might allow it to adapt its shape to fit into a binding site, a process known as "induced fit". Furthermore, MD simulations can be used to assess the stability of a ligand-protein complex predicted by molecular docking, providing a more realistic and dynamic picture of the binding event.

In Silico Prediction of Molecular Properties for Biological Relevance

The biological relevance of a compound is not solely determined by its binding affinity to a target but also by its ADMET properties. In silico tools and web servers are widely used in the early stages of drug discovery to predict these properties, helping to identify and filter out compounds with unfavorable pharmacokinetic or toxicity profiles. Various molecular descriptors, such as lipophilicity (log P), water solubility, and topological polar surface area (TPSA), are calculated to estimate a compound's drug-likeness and oral bioavailability.

For

Future Directions and Emerging Research Avenues in 2 Methoxy 3 Phenylbenzoic Acid Studies

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

Future synthetic research will likely concentrate on developing more efficient and selective methods for the synthesis of 2-Methoxy-3-phenylbenzoic acid and its analogs. Current strategies for similar compounds often rely on established reactions, but there is considerable room for innovation.

Key areas for development include:

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling is a well-established method for creating the biphenyl (B1667301) core structure by reacting substituted boronic acids with aryl halides ajgreenchem.com. Future work could focus on optimizing catalysts and reaction conditions to improve yields and reduce reaction times for the specific synthesis of 2-methoxy-3-phenyl derivatives.

Decarboxylative Strategies: Novel methods, such as the decarboxylative oxidation of benzoic acids, are emerging for the synthesis of complex phenols nih.gov. Adapting these strategies could provide new, efficient pathways to functionalized derivatives of this compound. This approach could offer unique selectivity, particularly for creating meta-substituted phenols nih.gov.

Use of Versatile Precursors: Research into the conversion of readily available starting materials, such as 2-methoxybenzoic acids, into more complex structures like flavones, demonstrates the potential for developing facile synthetic pathways researchgate.net. Similar precursor-based strategies could be devised for this compound, enhancing the accessibility of a diverse range of derivatives for further study.

Table 1: Potential Novel Synthetic Strategies

| Synthetic Strategy | Core Reaction | Potential Advantages |

|---|---|---|

| Optimized Suzuki-Miyaura Coupling | Palladium-catalyzed reaction of a boronic acid and an aryl halide | High functional group tolerance, well-understood mechanism |

| Decarboxylative Oxidation | Removal of a carboxyl group followed by oxidation | Access to novel substitution patterns, use of bio-based benzoic acids |

| Precursor-Based Synthesis | Multi-step conversion of simple benzoic acids | High-yield potential, access to complex heterocyclic structures |

Identification of New Biological Targets and Therapeutic Applications

A primary focus of future research will be to identify and validate the biological targets of this compound and its derivatives to explore potential therapeutic applications. By drawing parallels with structurally related molecules, several promising avenues emerge.

Kinase Inhibition: Derivatives of structurally similar compounds like 3-phenoxybenzoic acid have been synthesized and investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis, which is crucial for tumor growth researchgate.netresearchgate.net. Future studies could screen this compound derivatives against a panel of protein kinases, including VEGFR-2, to assess their potential as anticancer agents.

Antiviral Activity: Analogs of 3-(adenosylthio)benzoic acid have been identified as inhibitors of the SARS-CoV-2 nsp14 methyltransferase, an essential enzyme for viral replication nih.gov. The introduction of a phenyl group at the 2-position of the benzoic acid core was shown to be well-tolerated in these analogs nih.gov. This suggests that the this compound scaffold could be a valuable starting point for developing novel antiviral agents.

Modulation of Cancer Cell Survival Pathways: Other complex quinone-based compounds containing a phenylamino (B1219803) moiety have been shown to target proteins involved in cancer cell proliferation and survival, such as mTOR and Bcl-2 mdpi.com. The biphenyl structure of this compound could serve as a framework for designing new molecules that interfere with these critical cellular pathways.

Table 2: Potential Biological Targets for Future Investigation

| Target Class | Specific Example(s) | Rationale based on Structurally Related Compounds |

|---|---|---|

| Receptor Tyrosine Kinases | VEGFR-2 | 3-Phenoxybenzoic acid derivatives show inhibitory activity researchgate.netresearchgate.net. |

| Viral Enzymes | SARS-CoV-2 nsp14 | 3-(Adenosylthio)benzoic acid derivatives act as inhibitors nih.gov. |

| Cancer Survival Proteins | mTOR, Bcl-2 | Phenyl-containing naphthoquinones target these proteins mdpi.com. |

Advancements in Computational Design and Predictive Algorithms

Computational chemistry and molecular modeling are indispensable tools for accelerating drug discovery. Future studies on this compound will undoubtedly leverage these techniques to design novel derivatives with enhanced properties and to predict their biological activities.

Density Functional Theory (DFT): DFT calculations can be used to determine the optimized molecular structure, vibrational frequencies, and electronic properties of this compound derivatives dergipark.org.trscielo.br. This information helps in understanding the molecule's stability, reactivity, and spectroscopic characteristics. Parameters like the HOMO-LUMO energy gap can provide insights into chemical reactivity and kinetic stability researchgate.net.

Molecular Docking: This technique can predict the binding orientation and affinity of a molecule to the active site of a biological target. For instance, docking studies have been used to guide the design of 3-phenoxybenzoic acid derivatives as VEGFR-2 inhibitors researchgate.net. Similar in silico screening of this compound analogs against various protein targets could prioritize compounds for synthesis and biological testing.

Pharmacophore Modeling and Virtual Screening: Pharmacophore models define the essential three-dimensional arrangement of features a molecule needs to interact with a specific target . These models can be used to virtually screen large chemical libraries to identify new compounds based on the this compound scaffold with a high probability of being active.

Integration of Multi-Omics and Systems Biology Approaches for Mechanism Elucidation

To gain a comprehensive understanding of the biological effects of this compound, future research will need to move beyond single-target interactions and embrace a systems-level perspective. Multi-omics approaches, which involve the analysis of multiple layers of biological data, are critical for this purpose frontlinegenomics.com.

Transcriptomics: This involves studying the complete set of RNA transcripts in a cell. Treating cells with this compound and analyzing the resulting changes in gene expression can reveal which cellular pathways are affected by the compound mdpi.com.

Proteomics: This is the large-scale study of proteins. Proteomic analyses can identify which proteins physically interact with the compound or its metabolites and how the compound alters protein expression levels and post-translational modifications mdpi.com.

Metabolomics: This approach focuses on the comprehensive analysis of small molecules (metabolites) within a biological system nih.gov. It can reveal how this compound perturbs metabolic pathways, providing crucial information about its mechanism of action.

By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a holistic model of the compound's biological effects, leading to a deeper understanding of its mechanism of action and potentially uncovering new therapeutic applications thermofisher.comfrontiersin.org.

Design of Targeted Chemical Probes for Biological System Interrogation

Chemical probes are powerful tools designed to selectively interact with a specific biological target, enabling the study of its function in complex biological systems rjonco.com. Developing probes based on the this compound scaffold could be a key research direction for validating its biological targets and exploring its mechanism of action.

The design of such probes would involve chemically modifying the this compound structure to incorporate specific functionalities without losing its affinity for the target. This could include:

Affinity tags: For pull-down experiments to identify binding partners.

Fluorescent labels: To visualize the compound's localization within cells.

Photo-affinity labels: To covalently link the probe to its target upon UV irradiation, facilitating target identification.

Covalent warheads: The design of electrophilic molecules that can form a covalent bond with a target protein, which can be used to study protein function and has proven to be a successful strategy in drug development escholarship.org.

By creating a toolbox of chemical probes derived from this compound, researchers can accelerate the identification of its cellular targets and provide invaluable insights into its biological functions sciencedaily.com.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methoxy-3-phenylbenzoic acid, and how can reaction conditions be tailored to maximize yield and purity?

- Methodology : Multi-step synthesis involving condensation reactions of substituted benzaldehydes with phenylacetic acid derivatives under acidic catalysis. For example, analogous protocols use methoxy-substituted aldehydes and aryl amines in methanesulfonic acid or hydrochloric acid, followed by purification via alkaline extraction and recrystallization . Reaction parameters such as temperature (45–70°C) and stoichiometric ratios of intermediates should be optimized using design-of-experiment (DoE) frameworks.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR (e.g., DMSO-d solvent) to resolve methoxy, phenyl, and carboxylic proton environments, as demonstrated for structurally similar benzoic acid derivatives .

- HPLC-MS : For purity assessment and molecular ion identification, leveraging reverse-phase C18 columns with UV detection at 254 nm.

- FT-IR : Peaks near 1680–1700 cm (carboxylic acid C=O) and 1250 cm (methoxy C-O) confirm functional groups .

Q. What are the recommended storage conditions to ensure the chemical stability of this compound?

- Methodology : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to moisture, heat (>40°C), and incompatible materials like strong acids/bases or oxidizing agents, as per safety data for analogous benzoic acids .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) to calculate HOMO-LUMO gaps, electrostatic potentials, and Fukui indices. Compare thermochemical accuracy (e.g., atomization energies within 2–3 kcal/mol error) against experimental data, as validated in studies on related aromatic acids .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodology :

- Dose-Response Analysis : Validate enzyme inhibition (e.g., COX-2) across multiple assays (e.g., fluorescence polarization vs. calorimetry).

- Structural Confirmation : Ensure synthesized derivatives are free of regioisomeric impurities via X-ray crystallography or 2D NMR .

- Meta-Analysis : Cross-reference biological data with computational ADMET predictions (e.g., LogP, solubility) to identify outliers .

Q. How do substituent modifications (e.g., halogenation of the phenyl ring) alter the physicochemical properties of this compound?

- Methodology :

- Synthetic Tuning : Introduce electron-withdrawing groups (e.g., Cl, NO) at the para-phenyl position to enhance acidity (pKa shifts).

- Solubility Profiling : Use shake-flask methods with UV quantification in polar (e.g., DMSO) and nonpolar solvents.

- Thermal Analysis : DSC/TGA to assess melting points and decomposition pathways relative to parent compound .

Q. What mechanistic insights explain the regioselectivity of this compound in electrophilic substitution reactions?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.